4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one
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Overview
Description
2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a 4-methyl group and a 1-[(4-methylphenyl)methyl] substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylquinoline with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the quinolinone to its corresponding hydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Hydroquinoline derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone, 4-methyl-1-[(4-methoxyphenyl)methyl]-: Similar structure with a methoxy group instead of a methyl group.
2(1H)-Quinolinone, 4-methyl-1-[(4-chlorophenyl)methyl]-: Contains a chlorine atom instead of a methyl group.
2(1H)-Quinolinone, 4-methyl-1-[(4-nitrophenyl)methyl]-: Contains a nitro group instead of a methyl group.
Uniqueness
The uniqueness of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- lies in its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl and 1-[(4-methylphenyl)methyl] groups can enhance its lipophilicity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
61298-01-9 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-methyl-1-[(4-methylphenyl)methyl]quinolin-2-one |
InChI |
InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)12-19-17-6-4-3-5-16(17)14(2)11-18(19)20/h3-11H,12H2,1-2H3 |
InChI Key |
BGNUNHKDJAACHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C |
Origin of Product |
United States |
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